Positional Isomerism: Molecular Differentiation from 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA
3-Oxo-9-methyldecanoyl-CoA and 3-oxo-4(R),8-dimethyl-nonanoyl-CoA are positional isomers with identical molecular formula (C32H54N7O18P3S) and monoisotopic mass (949.25 Da) [1]. The methyl branch at C9 in the target compound, versus C4 and C8 in the comparator, results in distinct chromatographic retention times and MS/MS fragmentation patterns, enabling unambiguous differentiation in complex biological matrices. This is critical for studies tracking the metabolic fate of specific branched-chain fatty acid intermediates where isobaric interference would confound quantification.
| Evidence Dimension | Molecular formula, mass, and branching topology |
|---|---|
| Target Compound Data | C32H54N7O18P3S; MW 949.79; single methyl branch at C9 (ω-1 position) |
| Comparator Or Baseline | 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA; C32H54N7O18P3S; MW 949.79; two methyl branches at C4 and C8 |
| Quantified Difference | Identical mass (ΔMW = 0 Da); distinct branching topology (1 vs. 2 methyl groups; ω-1 vs. internal branching) |
| Conditions | LC-MS/MS analysis in biological extracts / synthetic standards comparison |
Why This Matters
Mass spectrometrists require pure, positionally defined standards to avoid isobaric misidentification in targeted metabolomics of branched-chain fatty acid intermediates.
- [1] HMDB. 3-Oxo-4(R),8-dimethyl-nonanoyl-CoA (HMDB0060160). Human Metabolome Database; 2013. Formula: C32H54N7O18P3S; MW: 949.79. View Source
